FL118 is a novel small molecule classified as a camptothecin analogue [, , ]. It has gained significant attention in scientific research due to its exceptional antitumor activity in preclinical studies [, ]. Unlike other camptothecin analogues like irinotecan and topotecan, which primarily function as topoisomerase I (Top1) inhibitors, FL118 demonstrates a unique mechanism of action, selectively inhibiting multiple antiapoptotic proteins associated with cancer survival and proliferation [, ].
Synthesis Analysis
The synthesis of FL118 involves modifications to the core structure of camptothecin. Several studies describe the synthesis of FL118 and its derivatives, highlighting the importance of the hydroxyl group in the lactone ring and the steric configuration for its antitumor activity [, , ]. These studies provide detailed synthetic procedures and characterization data for FL118 and various derivatives.
Molecular Structure Analysis
FL118 shares structural similarities with other camptothecin analogues []. The molecule contains a lactone ring and a pentacyclic ring system, with specific substituents at various positions contributing to its unique properties. Detailed structural analyses, including molecular docking studies, have been performed to understand the interactions of FL118 with its targets [, ].
Mechanism of Action
FL118's mechanism of action involves the selective inhibition of multiple antiapoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2 [, , ]. It also inhibits the oncoprotein DDX5 (p68), leading to the downregulation of various oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant KRAS []. These inhibitions disrupt cancer cell survival pathways and promote apoptosis.
Specific aspects of FL118's MOA:
Inhibition of antiapoptotic proteins: FL118 selectively inhibits the expression of survivin, Mcl-1, XIAP, and cIAP2, disrupting cancer cell survival mechanisms [, , ].
p53-independent activity: Notably, FL118's activity is independent of p53 status, making it effective against cancers with dysfunctional p53 [, ].
Induction of ROS production: In certain cancer cells, FL118 stimulates the overproduction of reactive oxygen species (ROS), contributing to cell death [].
Targeting DDX5: FL118 binds to, dephosphorylates, and degrades the oncoprotein DDX5, indirectly affecting the expression of other oncogenic proteins [].
MdmX Degradation: FL118 promotes the degradation of MdmX, a negative regulator of p53, leading to p53 activation and subsequent cellular senescence in some cancer types [].
Physical and Chemical Properties Analysis
FL118 has demonstrated promising antitumor activity in preclinical studies using various human tumor xenograft models [, , ]. It exhibits efficacy against a wide range of cancers, including colorectal, lung, bladder, mesothelioma, pancreatic, ovarian, and multiple myeloma [, , , , , , , ]. It has also shown effectiveness in overcoming resistance to other camptothecin analogues [, ].
Applications
Overcoming drug resistance: FL118 has demonstrated efficacy against tumors that have developed resistance to irinotecan and topotecan [, ]. It is not a substrate for the efflux pump proteins P-gp/MDR1 and ABCG2/BCRP, which contribute to resistance against these drugs [].
Targeting cancer stem cells: Studies indicate that FL118 can inhibit the growth and invasive properties of cancer stem cells, particularly in lung cancer [].
Synergistic effects with other agents: FL118 has shown synergistic effects with curcumin in enhancing anticancer activity in colon cancer models []. It also synergizes with the triterpenoid compound AMR-MeOAc in inducing pancreatic cancer cell death [].
Future Directions
Clinical trials: Conducting clinical trials to validate FL118's safety and efficacy in humans. []
Development of novel derivatives: Synthesizing new FL118 derivatives with improved properties, such as enhanced solubility, bioavailability, and target specificity. [, , , ]
Combination therapies: Exploring the use of FL118 in combination with other therapeutic agents to enhance antitumor effects and overcome drug resistance. [, ]
Biomarker identification: Identifying biomarkers that can predict sensitivity to FL118 treatment, enabling personalized medicine approaches. [, , ]
Related Compounds
FL113
Compound Description: FL113 is the racemic mixture of FL118. [] In comparison to FL118, FL113 is significantly less effective at inhibiting survivin, Mcl-1, and cIAP2 expression both in vitro and in vivo. []
Relevance: FL113 is structurally related to FL118, differing only in its steric configuration. [] This difference in configuration significantly impacts the antitumor activity, with FL118 demonstrating superior efficacy compared to FL113. []
SN-38
Compound Description: SN-38 is the active metabolite of irinotecan and a known topoisomerase I (Top1) inhibitor. [, , ]
Relevance: While FL118 shares structural similarities with irinotecan, it demonstrates significantly weaker Top1 inhibition compared to SN-38 at therapeutic doses. [, , ] This suggests that FL118's primary antitumor mechanism differs from irinotecan and SN-38, focusing on different targets like survivin, Mcl-1, XIAP, and cIAP2. [, ]
Irinotecan
Compound Description: Irinotecan is an FDA-approved semisynthetic analogue of camptothecin, primarily functioning as a topoisomerase I (Top1) inhibitor. [, ] Resistance to irinotecan often develops through the upregulation of the drug efflux pump ABCG2. []
Relevance: FL118, while structurally similar to irinotecan, exhibits superior antitumor activity and effectively overcomes irinotecan resistance in human tumor xenograft models. [, , ] Unlike irinotecan, FL118 is not a substrate for the efflux pump ABCG2, allowing it to bypass ABCG2-mediated resistance mechanisms. [, ]
Topotecan
Compound Description: Topotecan, another FDA-approved camptothecin analogue, acts as a topoisomerase I (Top1) inhibitor. [, ] Similar to irinotecan, resistance to topotecan often involves ABCG2 upregulation. [, ]
Relevance: FL118 demonstrates superior antitumor activity compared to topotecan, effectively overcoming topotecan resistance in human tumor xenograft models. [, ] FL118 exhibits greater potency in inhibiting cancer cell growth and colony formation compared to topotecan. [] Furthermore, while topotecan can inhibit survivin, Mcl-1, XIAP, and cIAP2 expression, its effectiveness is significantly lower than FL118. []
(20S)-10,11-Methylenedioxy-camptothecin
Compound Description: This compound is another name for FL118 itself. [] The research highlights the poor water solubility and adverse side effects of FL118 as major limitations for its further development. []
Relevance: This entry refers to the target compound itself, emphasizing the need for modifications to improve its water solubility and reduce adverse effects. []
12e
Compound Description: 12e is a novel 20-substituted (20S)-10,11-methylenedioxy-camptothecin derivative coupled with 5-substituted uracils through glycine. [] This derivative demonstrates superior in vitro cytotoxic activities with nanomolar IC50 values and improved water solubility compared to FL118. [] Similar to FL118, 12e inhibits cell proliferation by inducing cell cycle arrest and apoptosis, targeting anti-apoptotic genes like survivin, Mcl-1, Bcl-2, and XIAP. [] Importantly, 12e does not inhibit Topo I, suggesting potentially reduced hematopoietic toxicity. []
Relevance: 12e is a derivative of FL118 designed to improve water solubility and potentially reduce adverse effects. [] While its in vitro antitumor activity is comparable to FL118, it exhibits lower in vivo toxicity. []
Compound Description: 7-Q6 is a derivative of FL118, modified at position 7 with a 4-ethylphenyl group. [] It shows good antitumor activity and potentially high oral bioavailability. [] Its absorption is primarily through passive diffusion and is not influenced by P-gp or BCRP efflux pumps. []
Relevance: 7-Q6 is a structurally related compound to FL118, designed to enhance specific pharmacological properties. []
Compound Description: 7-Q20 is another derivative of FL118, modified at position 7 with a 4-trifluoromethylphenyl group. [] Similar to 7-Q6, it exhibits good antitumor activity and high potential for oral bioavailability. [] While primarily absorbed through passive diffusion, P-gp efflux slightly affects its accumulation. []
Relevance: 7-Q20, similar to 7-Q6, is a structurally related compound to FL118, designed to enhance specific pharmacological properties. []
W34
Compound Description: W34 is a prodrug of FL118, converting to FL118 through hydrolysis. []
Relevance: W34 is a chemically modified form of FL118 designed for improved drug delivery and pharmacokinetic properties. []
10,11-methylenedioxy-camptothecin rhamnoside 11b
Compound Description: 11b is a 20-substituted FL118 derivative coupled with glycosyl-succinic acid esters, specifically rhamnoside. [] It displays potent in vitro cytotoxic activity against various cancer cell lines, including A-549, MDA-MB-231, and RM-1. [] It inhibits survivin expression, induces apoptosis, and causes G2/M phase cell cycle arrest. []
Relevance: 11b is a derivative of FL118 designed to enhance its antitumor efficacy. [] It demonstrates a distinct binding mode compared to topotecan in Top1/DNA complexes, suggesting a potentially unique mechanism of action. []
Compound Description: FL77-28 is a novel camptothecin derivative designed to overcome drug resistance associated with BCRP and P-gp efflux pumps. [] It exhibits stronger antitumor activity compared to its parent compound, FL118. []
Relevance: FL77-28 is a derivative of FL118, structurally modified to enhance its pharmacological properties and overcome drug resistance mechanisms. []
Relevance: FL77-29 is another derivative of FL118, structurally modified to enhance its pharmacological properties and overcome drug resistance mechanisms. []
PBX-7 series payloads
Compound Description: PBX-7 series payloads are a group of novel camptothecin derivatives derived from FL118, designed for use in Antibody-Drug Conjugates (ADCs). [] They are potent dual inhibitors of Top1 and anti-apoptotic pathways, exhibiting strong in vitro cytotoxicity and a favorable safety profile. []
Relevance: PBX-7 series payloads represent a new generation of camptothecin derivatives based on the FL118 core structure, specifically optimized for targeted cancer therapy using ADCs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Facinicline, also known as RG-3487, R-3487 or MEM-3454, is a partial agonist of the nicotinic alpha-7 (α7) receptor that was being co-developed by Roche for the oral treatment of Alzheimer's.
CYC-065 is under investigation in clinical trial NCT03739554 (CYC065 CDK Inhibitor and Venetoclax Study in Relapsed/Refractory CLL). Fadraciclib is an orally bioavailable inhibitor of cyclin dependent kinases 2, 5 and 9 (CDK2/5/9), with potential antineoplastic and chemoprotective activities. Upon oral administration, fadraciclib selectively binds to and inhibits the activity of CDK2, 5 and 9, which leads to inhibition of CDK2, 5 and 9-dependent cellular pathways, downregulation of genes involved in the pro-survival pathway, prevention of the activation of DNA double-strand break repair pathways, and induction of both cell cycle arrest and apoptosis. This inhibits the proliferation of CDK2/5/9-overexpressing tumor cells. In addition, CYC065 protects hematopoietic stem and progenitor cells (HSPCs), prevents myelosuppression, and preserves the function of the bone marrow. CDKs are serine/threonine kinases involved in the regulation of the cell cycle and may be overexpressed in certain cancer cell types; they play key roles in tumor cell proliferation, the regulation of transcription, and DNA damage repair.